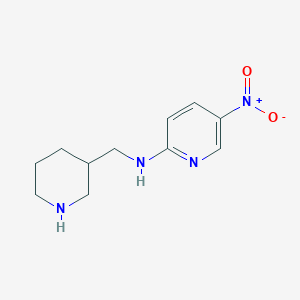

(5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are ubiquitous in nature, forming the core of many essential biological molecules, including nucleic acids and amino acids. In medicinal chemistry, nitrogen heterocycles are a highly privileged structural class, meaning they are frequently found in the structures of approved drugs. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them ideal for binding to biological targets like enzymes and receptors.

Exploration of Pyridine (B92270) and Piperidine (B6355638) Core Research Relevance

The pyridine and piperidine rings are two of the most significant nitrogen-containing heterocycles in pharmaceutical research. nih.gov

The pyridine ring is an aromatic six-membered heterocycle structurally related to benzene (B151609). Its nitrogen atom imparts unique electronic properties, influencing the molecule's polarity, basicity, and ability to act as a hydrogen bond acceptor. Pyridine derivatives are found in a wide array of pharmaceuticals with diverse therapeutic applications. mdpi.com As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. mdpi.com

The piperidine ring, in contrast, is a saturated six-membered heterocycle. This non-aromatic nature provides conformational flexibility, allowing it to adopt various three-dimensional shapes to fit into the binding pockets of biological targets. Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction and are present in more than twenty classes of pharmaceuticals. nih.gov Their derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and analgesic properties. ijnrd.org

Significance of Amine Linker Architectures in Molecular Design

The amine linker, in this case, a methylamine (B109427) group, plays a crucial role in connecting the pyridine and piperidine moieties. The choice of a linker is a critical aspect of drug design as it influences several key properties of the final compound. nih.gov Linkers can affect a molecule's solubility, metabolic stability, and pharmacokinetic profile. wuxiapptec.com The length and flexibility of the linker can also precisely position the connected chemical fragments in three-dimensional space, which is vital for optimal interaction with a biological target. nih.govnih.gov The methylamino group, in particular, can participate in hydrogen bonding and provides a point of positive charge at physiological pH, which can be important for receptor recognition. axispharm.com

Role of Nitro-Substituents in Research Compound Design

The presence of a nitro group (NO₂) on the pyridine ring is a significant feature of this molecule. The nitro group is a strong electron-withdrawing group, which can substantially alter the electronic properties of the pyridine ring. This can influence the molecule's reactivity, binding affinity, and metabolic fate. In medicinal chemistry, nitro groups are often introduced to modulate the biological activity of a lead compound. Furthermore, the nitro group can serve as a synthetic handle, as it can be readily reduced to an amino group, allowing for further chemical modifications and the generation of a library of related compounds for structure-activity relationship (SAR) studies. Nitropyridine derivatives themselves have been shown to exhibit a range of biological activities, including anticancer and antimicrobial effects. mdpi.com

Rationale for Investigating Novel Chemical Entities of this Structural Class

The rationale for investigating a novel chemical entity like (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine stems from the principle of molecular hybridization. This approach involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule to create a new compound with potentially enhanced or novel properties. In this case, the well-established pyridine and piperidine scaffolds are brought together by an amine linker, with the nitro group serving to modulate the electronic properties of the pyridine ring. Researchers would be interested in such a molecule to explore its potential interactions with various biological targets and to understand how the combination and spatial arrangement of these specific structural motifs translate into a particular biological response. The compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex and potentially bioactive molecules. evitachem.com

Compound and Derivative Data

The following tables provide information on the subject compound and related derivatives mentioned in the research context.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 916791-13-4 |

| Molecular Formula | C₁₀H₁₄N₄O₂ |

| Molecular Weight | 222.24 g/mol |

Data sourced from EvitaChem. evitachem.com

| Related Nitropyridine Derivatives | Application/Activity |

| 2-Amino-3-methyl-5-nitropyridine | Intermediate in chemical synthesis. chemicalbook.com |

| 2-Methyl-5-nitropyridin-3-amine | Heterocyclic building block in organic chemistry. bldpharm.com |

| 5-Methyl-3-nitropyridin-2-amine | Used as a chemical intermediate. tcichemicals.com |

| 5-nitropyridin-2-yl derivatives | Investigated for urease and chymotrypsin (B1334515) inhibition. nih.gov |

| Related Piperidine Derivatives | Therapeutic Area/Application |

| Fexofenadine | Antihistamine for allergies. ijnrd.org |

| Pimozide | Antipsychotic medication. ijnrd.org |

| Meperidine | Analgesic (painkiller). ijnrd.org |

| Various Piperidine Derivatives | Investigated for antiviral properties. ijnrd.org |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h3-4,8-9,12H,1-2,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRZIMTKUGWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246284 | |

| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-17-8 | |

| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-N-(3-piperidinylmethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro Pyridin 2 Yl Piperidin 3 Ylmethyl Amine and Its Analogs

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine is crucial for minimizing the environmental impact and enhancing the sustainability of the process. The focus is on areas such as solvent selection, energy efficiency, and waste reduction.

Solvent Selection: Traditional SNAr reactions often utilize polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective, these solvents pose environmental and health risks. Green chemistry encourages the use of safer alternatives. nih.gov For the synthesis of the target compound, several greener solvent systems can be considered:

Water: The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. The addition of surfactants or a phase-transfer catalyst may be necessary to overcome the low solubility of the reactants. The use of hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions. rsc.org

Polyethylene Glycol (PEG): PEGs, particularly PEG-400, are non-toxic, biodegradable, and recyclable solvents that have proven effective for SNAr reactions, often leading to excellent yields in short reaction times. nih.gov

Ionic Liquids (ILs): Ionic liquids can serve as both solvent and catalyst, are non-volatile, and can often be recycled. Their use in SNAr reactions has been reported to be efficient.

Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org The application of microwave irradiation to the SNAr reaction for the synthesis of this compound could lead to a more energy-efficient process.

Waste Reduction and Atom Economy: The SNAr reaction itself has a good atom economy, as the main byproduct is a simple salt (e.g., hydrochloride salt if a base is used to neutralize the liberated HCl). To further minimize waste, the synthesis should be designed to avoid the use of protecting groups for the amine functionalities, if possible. A one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also significantly reduce waste and improve efficiency. organic-chemistry.org

| Solvent | Green Chemistry Advantages | Potential Disadvantages |

|---|---|---|

| Water with HPMC | Non-toxic, non-flammable, readily available. rsc.org | Low solubility of reactants may require additives. |

| PEG-400 | Non-toxic, biodegradable, recyclable, efficient. nih.gov | Higher viscosity may require elevated temperatures. |

| Ionic Liquids | Non-volatile, recyclable, can act as catalysts. | Higher cost, potential toxicity of some ILs. |

| Ethanol | Renewable resource, lower toxicity than DMF/DMSO. | May require higher temperatures and longer reaction times. |

Scalable Synthetic Protocols for Research Production

Developing a scalable synthetic protocol for this compound is essential for producing sufficient quantities for research and further development. The transition from a laboratory-scale synthesis to a larger research production scale requires careful consideration of several factors.

Reaction Conditions: For a scalable process, the reaction conditions need to be robust and reproducible. The SNAr reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. In a larger-scale setup, efficient heat transfer is critical to maintain a consistent temperature throughout the reaction mixture and to prevent the formation of localized hot spots, which could lead to side reactions and impurities. The use of a jacketed glass reactor with controlled heating and stirring is recommended.

Reagent Addition and Stoichiometry: The order and rate of reagent addition can significantly impact the reaction outcome. On a larger scale, the exothermic nature of the reaction may require the slow, controlled addition of one of the reactants to manage the temperature. The stoichiometry of the reactants should be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. An excess of the less expensive reagent may be used to drive the reaction to completion.

Work-up and Purification: The purification method is a key consideration for scalability. While laboratory-scale purifications often rely on column chromatography, this method is generally not practical for larger quantities. Developing a protocol that allows for purification by crystallization is highly desirable. This could involve selecting an appropriate solvent system from which the product selectively precipitates, leaving impurities in the solution. Alternatively, an extractive work-up can be designed to remove unreacted starting materials and byproducts.

| Parameter | Value |

|---|---|

| Starting Material 1 | 2-chloro-5-nitropyridine (1.0 eq) |

| Starting Material 2 | (Piperidin-3-yl)methanamine (1.1 eq) |

| Base | Potassium carbonate (2.0 eq) |

| Solvent | Ethanol |

| Reaction Temperature | 70-80 °C |

| Reaction Time | 8-12 hours |

| Work-up | Cooling, filtration of inorganic salts, concentration of filtrate. |

| Purification | Crystallization from an ethanol/water mixture. |

| Expected Yield | 75-85% |

Molecular Design and Structural Exploration of Derivatives

Design Principles for Structural Modification and Diversification

The design of new analogs is guided by established medicinal chemistry principles aimed at optimizing drug-like properties. Modifications are introduced to explore the structure-activity relationship (SAR), thereby identifying key interactions with biological targets and improving metabolic stability, solubility, and other essential characteristics.

The 5-nitropyridine ring is a critical component, with the nitro group acting as a strong electron-withdrawing group (EWG). This feature significantly influences the electronic character of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. researchgate.net The electronic nature of this ring can be fine-tuned by introducing additional substituents or by replacing the nitro group altogether.

Electron-Withdrawing Groups (EWGs): Introducing other EWGs (e.g., -CN, -CF₃, -SO₂R) can modulate the electronic properties. For instance, a cyano group has been shown to induce a significant positive shift in the reduction potential of a nitro-aromatic ring, suggesting that such a substitution could alter the molecule's redox properties. nih.gov

Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., -NH₂, -OR, -CH₃) would increase the electron density of the ring. An amino group, for example, can produce a negative shift in the reduction potential, potentially hindering reductive activation mechanisms that are sometimes relevant for the bioactivity of nitroaromatic compounds. nih.gov

Halogens: Halogen substituents (F, Cl, Br) can serve as valuable probes for SAR studies. They are weakly deactivating and can influence binding through halogen bonding and by modifying the lipophilicity of the molecule.

| Position of Substitution | Substituent | Electronic Effect | Potential Impact on Molecular Properties |

|---|---|---|---|

| Position 3 or 4 | -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Increases electron density on the ring; may alter metabolic profile and target interactions. |

| Position 3 or 4 | -Cl (Chloro) | Electron-Withdrawing (Inductive) | Increases lipophilicity; can form halogen bonds; modifies electronic character. |

| Position 3 or 4 | -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability; acts as a bioisostere for other groups. |

| Position 5 | -CN (Cyano) | Strongly Electron-Withdrawing | Replaces the nitro group; alters redox potential and hydrogen bonding capacity. nih.gov |

| Position 5 | -SO₂CH₃ (Methylsulfonyl) | Strongly Electron-Withdrawing | Replaces the nitro group; can act as a hydrogen bond acceptor; generally improves solubility. |

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to be readily functionalized. nih.govresearchgate.net Modifications to this ring can significantly impact a compound's solubility, lipophilicity, pKa, and conformational preference, thereby influencing its binding affinity and pharmacokinetic properties. thieme-connect.com

Key modification strategies include:

Substitution: Introducing small alkyl or polar substituents onto the ring can probe for specific interactions within a binding pocket. For example, adding a hydroxyl or fluoro group can introduce new hydrogen bonding or polar interactions and may block sites of metabolism. nbinno.com

Chirality: The use of chiral piperidine scaffolds can lead to better adaptation to the binding sites of proteins, potentially enhancing activity and selectivity while reducing off-target effects. thieme-connect.com

Ring Contraction/Expansion: Replacing the piperidine with a pyrrolidine (B122466) (5-membered) or azepane (7-membered) ring alters the geometry and conformational flexibility of the molecule, which can be crucial for optimal target engagement.

Introduction of Heteroatoms: Replacing a carbon atom within the piperidine ring with another heteroatom (e.g., oxygen to form a morpholine (B109124) ring) can significantly increase polarity and aqueous solubility.

| Modification Type | Example | Predicted Effect on Physicochemical Properties | Rationale for Modification |

|---|---|---|---|

| Substitution | 4-fluoro or 4-hydroxy | Increases polarity; may decrease lipophilicity (logP). | Introduce hydrogen bonding capability; block potential metabolic sites. |

| Substitution | 4-methyl | Increases lipophilicity; introduces a chiral center if on C3. | Probe for hydrophobic pockets; explore stereochemical effects on binding. |

| Ring Expansion | Azepane ring | Increases conformational flexibility. | Optimize the spatial orientation of the side chain for target binding. |

| Ring Contraction | Pyrrolidine ring | Decreases size and alters bond angles. | Improve ligand efficiency; fit into smaller binding pockets. |

| Heteroatom Insertion | Morpholine ring | Increases hydrophilicity and aqueous solubility. | Improve pharmacokinetic properties. |

Length: Elongating or shortening the linker by adding or removing methylene (B1212753) units can optimize the distance between the two ring systems.

Rigidity: Introducing elements of rigidity, such as double bonds, triple bonds, or small cyclic structures (e.g., cyclopropane), can lock the molecule into a more favorable conformation, potentially increasing binding affinity by reducing the entropic penalty of binding.

Polarity: Incorporating polar functional groups like amides, ethers, or sulfones into the linker can enhance solubility and provide additional points for hydrogen bonding. acs.org

| Linker Structure | Key Property | Potential Advantage |

|---|---|---|

| -NH-CO- | Amide; rigid and polar | Adds hydrogen bond donor/acceptor; introduces planarity. |

| -O-CH₂- | Ether; flexible and polar | Improves solubility; acts as a hydrogen bond acceptor. |

| -CH=CH- | Alkene; rigid | Restricts conformational freedom; defined geometry (E/Z isomers). |

| -NH-CH₂-CH₂- | Longer alkyl chain; flexible | Increases distance between pharmacophores to span larger binding sites. |

Rational Design of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine Analogs

Rational design involves the deliberate modification of a lead compound based on an understanding of its presumed biological target and SAR. By applying the principles outlined above, a series of focused analogs of this compound can be proposed to systematically probe the requirements for activity.

For instance, if the nitro group is hypothesized to be a key hydrogen bond acceptor, it could be replaced by other strong acceptors like a cyano or methylsulfonyl group. If the piperidine N-H is involved in a crucial interaction, its methylation could confirm this hypothesis. The table below outlines several rationally designed analogs and the reasoning behind their design.

| Analog Structure | Modification | Design Rationale |

|---|---|---|

| (5-Cyano-pyridin-2-yl)-piperidin-3-ylmethyl-amine | Nitro group → Cyano group | Evaluate the electronic and steric requirements at the 5-position; potential to avoid nitro-group-associated toxicity. |

| (5-Nitro-pyridin-2-yl)-(1-methyl-piperidin-3-yl)methyl-amine | N-H of piperidine → N-CH₃ | Assess the importance of the piperidine N-H as a hydrogen bond donor and alter the pKa of the ring nitrogen. |

| N-((5-Nitro-pyridin-2-yl)amino)methyl)piperidine-4-carboxamide | Addition of an amide group at piperidine C4 | Enhance solubility and introduce a strong hydrogen bonding group to probe for interactions in that vector. |

| (5-Nitro-pyridin-2-yloxy)-piperidin-3-yl-methane | Amine linker → Ether linker | Determine the role of the linker amine's hydrogen bond donating capacity and basicity. |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery used to identify isofunctional molecular structures with significantly different core frameworks. redheracles.net This can lead to novel chemotypes with improved properties or a different intellectual property profile. nih.gov For the parent compound, scaffold hopping could involve replacing the entire 5-nitropyridine scaffold with another heterocycle that maintains the key electronic and steric features.

Bioisosteric replacement is a related concept that involves substituting one atom or group of atoms for another with similar physical or chemical properties. This approach is used to fine-tune potency, selectivity, and pharmacokinetic parameters.

Scaffold Hopping Examples: The 5-nitropyridine moiety could be replaced by scaffolds such as 2-nitropyrimidine, 6-nitroindazole, or 2-nitrobenzothiazole. Each of these maintains an electron-deficient aromatic system linked at a position adjacent to the nitro-bearing ring.

Bioisosteric Replacement Examples:

Nitro Group: Can be replaced with -CN, -SO₂R, or -CF₃.

Pyridine Ring: A pyridine can be considered a bioisostere of a phenyl ring with an additional hydrogen bond acceptor. One could explore a dinitrophenyl ring.

Amine Linker: The secondary amine (-NH-) is often replaced with an ether (-O-), thioether (-S-), or methylene (-CH₂-).

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| -NO₂ (Nitro) | -CN (Cyano) | Similar size and strong electron-withdrawing properties; linear geometry. |

| -NO₂ (Nitro) | -SO₂CH₃ (Methylsulfonyl) | Strong electron-withdrawing group; tetrahedral geometry; H-bond acceptor. |

| Pyridine Nitrogen | -CH= (in a benzene (B151609) ring) | Removes H-bond acceptor; increases lipophilicity. |

| -NH- (Linker Amine) | -O- (Ether) | Removes H-bond donor and basic center; maintains flexibility. |

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry provides a powerful tool for the rapid synthesis of a large, diverse library of related compounds. acs.org A solution-phase or solid-phase synthesis strategy can be devised based on a convergent synthesis where different building blocks are combined in the final steps.

A feasible combinatorial approach would involve the reaction of a library of substituted 2-halopyridines with a library of substituted 3-(aminomethyl)piperidines. This modular approach allows for extensive diversification around both the pyridine and piperidine cores. nih.govresearchgate.net

Synthetic Strategy Outline:

Pyridine Building Blocks: Synthesize or procure a diverse set of 2-chloro-5-X-pyridines, where X is -NO₂, -CN, -Cl, -Br, etc.

Piperidine Building Blocks: Synthesize or procure a diverse set of 3-(aminomethyl)piperidines with various substituents (R) at the 1, 4, 5, or 6 positions.

Library Synthesis: Perform a parallel nucleophilic aromatic substitution reaction between the two sets of building blocks to generate the final library of products.

This strategy allows for the systematic exploration of substituent effects across both major fragments of the molecule.

| Piperidine-R¹ = H | Piperidine-R¹ = 4-OH | Piperidine-R¹ = 4-F | |

|---|---|---|---|

| Pyridine-X = NO₂ | Parent Compound | Analog A | Analog B |

| Pyridine-X = CN | Analog C | Analog D | Analog E |

| Pyridine-X = Cl | Analog F | Analog G | Analog H |

Computational Design for Targeted Structural Modulations

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel derivatives of this compound. These in silico methods allow for the prediction of how structural modifications might affect the binding affinity and selectivity of the compound for its biological target, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive empirical screening.

One of the primary applications of computational design is the use of molecular docking simulations. These simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For derivatives of this compound, docking studies can be employed to explore the binding pocket of a target receptor and to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the nitro group on the pyridine ring may act as a hydrogen bond acceptor, and the amine in the linker can serve as a hydrogen bond donor. Computational models can help in designing modifications that enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. By analyzing a series of related compounds and their corresponding biological activities, QSAR models can be developed to correlate specific physicochemical properties with activity. These models can then be used to predict the activity of virtual compounds, guiding the design of new derivatives with improved potency. For instance, descriptors such as molecular weight, logP (a measure of lipophilicity), and electronic parameters can be used to build a predictive QSAR model.

Furthermore, computational methods can be used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed derivatives. Predicting properties like oral bioavailability and metabolic stability early in the drug discovery process is crucial. In silico ADME models can flag potential liabilities, allowing for structural modifications to mitigate these issues before synthesis. For example, if a derivative is predicted to have poor solubility, polar groups can be computationally incorporated into the structure to improve this property.

The table below illustrates a hypothetical computational design strategy for modifying the parent compound, outlining the rationale and the predicted impact of these changes.

| Modification Site | Proposed Modification | Computational Design Rationale | Predicted Impact |

| 5-Nitro Group | Replace with cyano or sulfonyl group | To maintain electron-withdrawing character while potentially improving metabolic stability. | Enhanced binding affinity, altered electronic properties. |

| Piperidine Nitrogen | Addition of a methyl or ethyl group | To increase lipophilicity and explore additional hydrophobic interactions in the binding pocket. | Improved cell permeability, potential for new interactions. |

| Methylamine (B109427) Linker | Lengthening to an ethylamine (B1201723) linker | To alter the distance and orientation between the pyridine and piperidine rings for optimal fit. | Optimized geometry for target binding. |

| Pyridine Ring | Addition of a fluorine atom at the 3-position | To modulate the pKa of the pyridine nitrogen and introduce a potential hydrogen bond acceptor. | Increased binding selectivity and metabolic stability. |

These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the discovery of more potent and selective analogs of this compound.

Mechanistic Investigations of Molecular Interactions

Elucidation of Potential Molecular Interaction Mechanisms

The structure of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine, featuring a nitropyridine ring linked to a piperidine (B6355638) moiety, suggests several potential mechanisms for molecular interaction. evitachem.com The nitropyridine group, with its electron-withdrawing nitro substituent, can participate in various non-covalent interactions. These may include dipole-dipole interactions, hydrogen bonding (with the nitrogen atom of the pyridine (B92270) ring acting as a hydrogen bond acceptor), and π-stacking with aromatic residues in a biological target.

Binding Site Analysis and Characterization (Excluding Efficacy/Potency)

Specific binding site analyses for this compound are not publicly available. However, based on its structural motifs, it is plausible that this compound could target binding sites that accommodate both aromatic and aliphatic functionalities. For instance, in a hypothetical receptor pocket, the nitropyridine ring might orient itself within a sub-pocket lined with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, facilitating π-π stacking interactions.

Simultaneously, the piperidine-3-ylmethyl-amine portion could occupy an adjacent region, potentially forming hydrogen bonds with polar amino acid side chains (e.g., serine, threonine, asparagine, glutamine) or with the peptide backbone. The conformational flexibility of the piperidine ring and the rotatable bond connecting it to the nitropyridine moiety would allow the molecule to adapt its shape to fit the specific topology of a binding site.

Allosteric Modulation Research (Pre-pharmacological Context)

There is no direct research available to classify this compound as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity or efficacy for its endogenous ligand. nih.gov

Compounds with similar structural components, such as a substituted pyridine ring, have been investigated as positive allosteric modulators (PAMs) for receptors like the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov For a compound like this compound to act as an allosteric modulator, it would need to bind to a topographically distinct allosteric site. The nature of this interaction would depend on the specific architecture of that site. The potential for both hydrogen bonding and hydrophobic interactions could allow it to stabilize a particular receptor conformation, thereby modulating the activity of the primary ligand.

Biophysical Characterization of Ligand-Receptor Interactions

Biophysical techniques are essential for characterizing the direct interaction between a ligand and its receptor. While no specific biophysical data exists for this compound, a hypothetical characterization could involve the following methods:

| Biophysical Technique | Potential Information Gained |

| Isothermal Titration Calorimetry (ITC) | Determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics, including association (kon) and dissociation (koff) rates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of the specific atoms and amino acid residues involved in the binding interface through chemical shift perturbation studies. |

| X-ray Crystallography | High-resolution three-dimensional structure of the ligand-receptor complex, revealing the precise binding mode and key interactions. |

These techniques would provide a comprehensive picture of the thermodynamic and kinetic aspects of the binding event, as well as the structural basis for the interaction.

Investigation of Structural Dynamics in Molecular Recognition

The process of molecular recognition between a ligand and its receptor is dynamic. Both the ligand and the receptor can undergo conformational changes upon binding. For this compound, the flexibility of the piperidine ring and the linkage to the nitropyridine ring are key dynamic features.

Computational methods, such as molecular dynamics (MD) simulations, could be employed to investigate these dynamics. An MD simulation could model the conformational landscape of the free ligand in solution and then simulate its approach and binding to a target receptor. Such simulations could reveal the preferred binding pathway, the conformational changes that occur upon binding, and the stability of the resulting complex over time. This would provide insights into the role of molecular flexibility and solvent interactions in the recognition process.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's geometry, stability, and reactivity.

Conformation Analysis and Energy Landscapes

The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is generally the most stable. The substituents on the ring can exist in either axial or equatorial positions. Computational studies on various piperidine derivatives have shown that the energy difference between these conformers is influenced by steric and electronic factors. nih.govresearchgate.net For the title compound, the orientation of the aminomethyl group and its interaction with the nitropyridine moiety would be a key area of investigation.

A potential energy surface scan would be conducted by systematically rotating the key dihedral angles of the molecule to map out the energy landscape. This would reveal the global minimum energy conformation as well as other low-energy local minima that could be biologically relevant.

Illustrative Data Table: Calculated Relative Energies of a Piperidine Derivative's Conformers

Disclaimer: The following data is hypothetical and serves to illustrate the expected results from a conformational analysis. The values are based on typical energy differences found in related piperidine derivatives.

| Conformer | Dihedral Angle (° N-C-C-N) | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 180 | 0.00 |

| Chair (Axial) | 60 | 1.5 - 2.5 |

| Twist-Boat | 120 | 5.0 - 6.0 |

| Boat | 0 | 6.0 - 7.0 |

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.comlibretexts.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this region susceptible to electrophilic attack. researchgate.netdtic.mil The hydrogen atoms of the amine groups would likely exhibit a positive potential, indicating their potential role as hydrogen bond donors. The nitrogen atom of the pyridine (B92270) ring would also contribute to the electrostatic potential, with its lone pair of electrons creating a region of negative potential. Understanding the MEP is crucial for predicting non-covalent interactions with biological macromolecules. researchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In the case of this compound, the HOMO is likely to be localized on the piperidine and aminomethyl moieties, which are more electron-rich. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitropyridine ring. A small HOMO-LUMO gap would suggest higher reactivity.

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies for a Nitropyridine Derivative

Disclaimer: The following data is hypothetical and based on typical values for similar compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netjetir.orgnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mode of a molecule.

For this compound, a docking study would involve placing the molecule into the active site of a relevant protein target. The scoring function of the docking program would then calculate the binding affinity, providing an estimate of the strength of the interaction. The predicted binding pose would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. For instance, the nitro group could act as a hydrogen bond acceptor, while the amine groups could act as hydrogen bond donors. The aromatic pyridine ring could engage in π-π stacking interactions with aromatic residues in the binding site.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, taking into account the movements of all atoms. tandfonline.comnih.gov For this compound, MD simulations would be valuable for exploring its conformational landscape in a more realistic environment, such as in solution or when bound to a protein.

An MD simulation would start with an initial conformation of the molecule, and then the forces on each atom would be calculated to predict its movement over a short time step. This process is repeated for millions of steps, generating a trajectory of the molecule's motion. Analysis of this trajectory can reveal the most stable conformations, the flexibility of different parts of the molecule, and the nature of its interactions with its surroundings. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the thermodynamics of binding. nih.govbenthamdirect.comresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netwjpsonline.comnih.gov To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities would be required.

The process involves several steps:

Data Collection: A set of compounds with measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A validated QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent molecules.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query for searching large compound libraries in a process known as virtual screening, to identify other molecules that fit the model and are therefore likely to be active.

For a compound such as this compound, a hypothetical pharmacophore model could be developed based on its key structural components. These features would likely include:

A hydrogen bond acceptor: The nitrogen atoms in the pyridine ring and the nitro group.

A hydrogen bond donor: The secondary amine in the piperidine ring and the primary amine of the methyl-amine substituent.

An aromatic ring: The nitropyridine core.

A hydrophobic feature: The piperidine ring.

The precise spatial arrangement of these features would be critical for its interaction with a biological target. In silico studies on related pyridine derivatives have demonstrated the importance of such features in binding to various enzymes and receptors. For instance, studies on pyrozolo[1,5-a]pyridine analogues identified a five-point pharmacophore model (AHHRR) where a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups were crucial for phosphodiesterase 4 (PDE4) inhibition. nih.gov Similarly, docking studies of other pyridine derivatives have highlighted key hydrogen bond interactions with specific amino acid residues in the active sites of their targets. nih.gov

Once a pharmacophore model for this compound is established, it can be employed in virtual screening campaigns. Large chemical databases, such as those from commercial vendors like ChemDiv and Enamine, or publicly available databases like ZINC and ChEMBL, can be screened to identify compounds that match the pharmacophoric features. chemdiv.com This process significantly narrows down the number of compounds for experimental testing, saving time and resources. An innovative pre-competitive virtual screening collaboration was successfully used to explore an imidazo[1,2-a]pyridine (B132010) screening hit for visceral leishmaniasis, demonstrating the power of this approach in rapidly expanding a chemical series and improving its activity. nih.gov

The following table outlines the potential pharmacophoric features of this compound and their roles in molecular interactions.

| Pharmacophoric Feature | Structural Component | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Nitro Group Oxygen | Interaction with donor groups on a biological target |

| Hydrogen Bond Donor | Piperidine NH, Methyl-amine NH2 | Interaction with acceptor groups on a biological target |

| Aromatic Ring | 5-Nitropyridine | π-π stacking or hydrophobic interactions |

| Hydrophobic Group | Piperidine Ring | Van der Waals or hydrophobic interactions |

De Novo Ligand Design Based on Computational Parameters

De novo ligand design is a computational strategy that aims to build novel molecular structures from scratch, based on the properties of a known active site or a pharmacophore model. This approach allows for the exploration of novel chemical space and the creation of compounds with optimized properties.

Starting with the core scaffold of this compound, de novo design algorithms could be employed to "grow" new molecules within the constraints of a target's binding site or to link fragments that fit a pharmacophore model. The computational parameters derived from the initial compound, such as its preferred conformation, electronic properties, and pharmacophoric features, would guide the design process.

Quantum mechanical evaluations, such as Density Functional Theory (DFT) calculations, could be used to understand the electronic properties of the nitropyridine ring, which are significantly influenced by the electron-withdrawing nitro group. researchgate.net This information is valuable for designing new molecules with enhanced reactivity or binding affinity. For instance, computational studies on the reaction of dinitropyridine derivatives with piperidine have shown that the nitro groups stabilize the transition state, facilitating nucleophilic attack. researchgate.net

Structure-based design is another powerful approach that could be applied if the three-dimensional structure of the biological target is known. In a study on renin inhibitors, a fragment-based drug design approach was used to identify an initial hit. researchgate.net Subsequent structure-based design, which involved introducing a basic amine to interact with key aspartic acid residues and optimizing other binding elements, led to a 65,000-fold increase in potency. researchgate.net A similar strategy could theoretically be applied to this compound, where the piperidine and methyl-amine groups could be modified to optimize interactions within a target's binding pocket.

The table below summarizes key computational parameters and their potential application in the de novo design of ligands based on this compound.

| Computational Parameter | Derivation Method | Application in De Novo Design |

| Conformational Analysis | Molecular Mechanics/Dynamics | Guiding the geometry of newly designed molecules |

| Electronic Properties (e.g., electrostatic potential) | Quantum Mechanics (DFT) | Optimizing electrostatic complementarity with the target |

| Pharmacophore Features | 3D Pharmacophore Modeling | Ensuring new molecules possess essential binding features |

| Binding Site Interactions | Molecular Docking | Designing molecules that fit and interact optimally with the target's active site |

Advanced Analytical Techniques in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental for the elucidation of the molecular structure of a compound. For (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the 5-nitropyridine ring, the protons of the piperidine (B6355638) ring, and the methylene (B1212753) and amine protons of the side chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants would allow for the assignment of each proton to its specific position in the molecule. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the nitro group. Protons on the piperidine ring would appear in the more upfield region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the nitropyridine ring would resonate at lower field compared to the sp³ hybridized carbons of the piperidine ring and the methylamine (B109427) side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would offer valuable clues about the compound's structure by showing the masses of different fragments of the molecule.

Hypothetical Spectroscopic Data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, piperidine, methylene, and amine protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for aromatic and aliphatic carbons, confirming the carbon skeleton. |

| HRMS | Precise mass measurement to confirm the elemental formula (C₁₁H₁₆N₄O₂). |

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of the synthesized compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purification (preparative HPLC) and purity analysis (analytical HPLC). A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer, would likely be effective. The purity would be determined by the area of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity assessment.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. While no specific crystallographic data for this compound has been published, studies on related nitropyridine and piperidine derivatives have shown the utility of this technique in confirming molecular geometry. researchgate.netmdpi.comnih.govresearchgate.net

Chiroptical Spectroscopy for Stereochemical Purity

The piperidin-3-ylmethyl-amine moiety contains a chiral center at the C3 position of the piperidine ring. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the stereochemical purity of a chiral compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample would exhibit a characteristic CD spectrum, while a racemic mixture would be CD silent.

Vibrational Circular Dichroism (VCD): VCD, the infrared analogue of CD, can also be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum with theoretical calculations. mdpi.comrsc.org

Advanced Techniques for Investigating Molecular Interactions

To understand the potential biological or chemical activity of this compound, it is crucial to study its interactions with other molecules.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique used to study the binding of molecules in solution. wikipedia.orgazom.comwhiterose.ac.ukyoutube.com It directly measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Surface Plasmon Resonance (SPR): SPR is a sensitive optical technique used to monitor molecular interactions in real-time without the need for labels. acs.orgresearchgate.netspie.org One interacting partner is immobilized on a sensor surface, and the binding of the other partner from solution is detected as a change in the refractive index at the surface. SPR provides kinetic data (association and dissociation rate constants) in addition to binding affinity.

Future Research Directions and Research Gaps

Unexplored Synthetic Avenues

The conventional synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine typically involves standard organic reactions such as the nitration of pyridine (B92270) derivatives and subsequent amination. evitachem.com However, modern synthetic methodologies offer numerous opportunities to refine and expand upon these routes, potentially improving efficiency, stereocontrol, and diversification.

Future synthetic research should focus on several key areas:

Asymmetric Synthesis: The piperidine (B6355638) ring contains a chiral center at the 3-position. Current commercial sources often provide this compound as a racemate. Developing stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-isomers is a critical next step. This could be achieved through methods like chiral resolution, asymmetric hydrogenation of a corresponding pyridine precursor, or employing chiral auxiliaries and catalysts. mdpi.com

Late-Stage Functionalization: Research into C-H activation methodologies could enable the direct modification of the piperidine and pyridine rings. This would allow for the rapid generation of a library of derivatives from the core scaffold, which is more efficient than synthesizing each new analogue from scratch.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer significant advantages in terms of safety (managing nitration reactions), scalability, and reproducibility. This approach would be particularly valuable for the large-scale production required for extensive biological screening.

Novel Cyclization Strategies: Exploring modern annulation reactions, such as [4+2] or [3+3] cycloadditions, could provide alternative and more convergent pathways to construct the substituted piperidine ring system. mdpi.com

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Asymmetric Catalysis | Access to single enantiomers for stereospecific biological testing. | Identifying a highly selective catalyst for this specific substrate. |

| C-H Functionalization | Rapid diversification of the core structure. | Achieving regioselectivity on both the pyridine and piperidine rings. |

| Flow Chemistry | Improved safety, scalability, and consistency for production. | Optimization of reaction conditions and reactor design. |

| Novel Annulations | More convergent and efficient routes to the core scaffold. | Development of suitable precursors for the specific cycloaddition. |

Novel Molecular Targets for Structural Probing

The nitropyridine motif is present in a variety of compounds with demonstrated biological activity against diverse molecular targets. nih.govmdpi.com This suggests that this compound itself, or its close derivatives, could be valuable probes for a range of unexplored proteins and enzymes.

Key opportunities for investigation include:

Kinase Inhibition: Nitropyridine-containing molecules have been identified as inhibitors of kinases like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov A systematic screening of the compound against a broad panel of human kinases could uncover novel inhibitory activities. The piperidine moiety can be modified to target specific pockets within the kinase domain.

Enzyme Inhibition: Related structures have shown inhibitory effects against enzymes such as urease, chymotrypsin (B1334515), and various phosphodiesterases (PDEs). nih.govmdpi.com The compound could be a starting point for developing inhibitors for other metalloenzymes or serine proteases implicated in disease.

Receptor Modulation: The piperidine scaffold is a classic feature of many central nervous system (CNS) active agents. For instance, derivatives of 2-pyridinemethylamine have been developed as agonists for the 5-HT1A serotonin (B10506) receptor. nih.gov Probing the activity of this compound at various G-protein coupled receptors (GPCRs) and ion channels is a logical and promising research direction.

Antimicrobial Targets: The general structural class of nitrogen-containing heterocycles is rich in compounds with antimicrobial properties. Screening against bacterial and fungal targets, particularly those involved in cell wall synthesis or essential metabolic pathways, could yield new leads for anti-infective agents.

Advancements in Computational Modeling Applications

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research. While basic modeling may have been used in the context of related compounds, advanced computational approaches remain largely untapped for this specific molecule. researchgate.netresearchgate.net

Future computational studies should include:

Molecular Dynamics (MD) Simulations: To understand how the compound interacts with potential protein targets, MD simulations can reveal the dynamics of the binding process, the stability of the ligand-protein complex, and the role of water molecules in the binding site. researchgate.net This goes beyond simple docking by providing a dynamic view of the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying potential interactions with enzymes where bond-making or bond-breaking events are involved, QM/MM calculations can provide high-accuracy insights into reaction mechanisms and transition states.

Pharmacophore Modeling and Virtual Screening: Using the compound's structure as a template, pharmacophore models can be generated and used to screen large virtual libraries for other molecules with similar interaction features but diverse core structures.

ADMET Prediction: Advanced machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its virtual derivatives, helping to prioritize the synthesis of candidates with more favorable drug-like profiles. researchgate.net

| Computational Method | Research Question Addressed | Potential Impact |

| Molecular Dynamics | How stable is the binding to a specific target over time? | Prioritizes compounds that form stable complexes for synthesis. |

| QM/MM Calculations | How does the compound inhibit an enzyme at the electronic level? | Guides the design of more potent, mechanism-based inhibitors. |

| Virtual Screening | What other diverse molecules might hit the same target? | Identifies novel chemical scaffolds for exploration. |

| Advanced ADMET Models | Is the compound likely to be orally bioavailable and non-toxic? | Reduces late-stage attrition by flagging potential liabilities early. |

Development of Advanced Analytical Methods for Compound Analysis

Robust analytical methods are crucial for ensuring the purity, stability, and characterization of a chemical compound and its metabolites. While standard techniques like NMR and LC-MS are used, there is a need for more specialized analytical methodologies.

Future work should focus on:

Chiral Chromatography: Given the presence of a stereocenter, the development of a validated chiral HPLC or SFC (Supercritical Fluid Chromatography) method is essential to separate and quantify the individual enantiomers. This is critical for linking specific biological activity to a single isomer.

Metabolite Identification: If the compound shows promising biological activity, studies using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) will be necessary to identify its metabolites in in vitro (e.g., liver microsomes) and in vivo systems.

Forced Degradation Studies: A systematic investigation of the compound's stability under various stress conditions (acid, base, oxidation, light, heat) is needed to understand its degradation pathways and identify potential impurities that could arise during storage or formulation.

Integration with Emerging Research Paradigms in Chemical Biology

Chemical biology offers powerful tools to study biological systems using chemical probes. This compound can be adapted for use in these modern research paradigms.

Activity-Based Protein Profiling (ABPP): The compound could be modified by incorporating a reactive "warhead" and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). Such a probe could be used in cell lysates or living cells to covalently label its protein targets, enabling their identification by mass spectrometry.

Chemoproteomics: A derivative of the compound could be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This could be used to pull down binding partners from a cell lysate, providing an unbiased method to discover its molecular targets.

Chemical Genetics: By synthesizing a library of analogues based on the core scaffold, researchers can perform systematic structure-activity relationship (SAR) studies to understand how specific structural modifications affect a particular biological phenotype. This can help to identify compounds with highly specific effects for use as biological probes.

Opportunities for Collaborative and Interdisciplinary Research

The full potential of this compound can only be realized through collaborative efforts that bridge multiple scientific disciplines. There are significant opportunities for:

Chemistry and Biology: Synthetic chemists can design and create libraries of derivatives based on computational predictions, which are then screened by biologists against a range of disease models and molecular targets.

Computational and Analytical Chemistry: Computational chemists can predict potential metabolites and degradation products, which can guide analytical chemists in developing targeted mass spectrometry methods to search for these specific molecules.

Pharmacology and Materials Science: If the compound shows therapeutic potential, collaborations with formulation scientists will be essential to develop appropriate drug delivery systems to improve its bioavailability and therapeutic index.

This interdisciplinary approach will be crucial for transforming this simple chemical building block into a valuable research tool or a potential therapeutic lead.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.